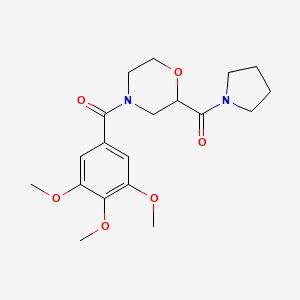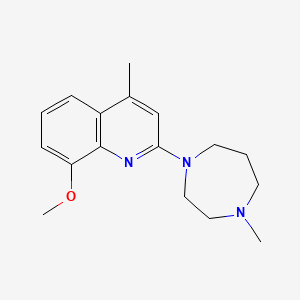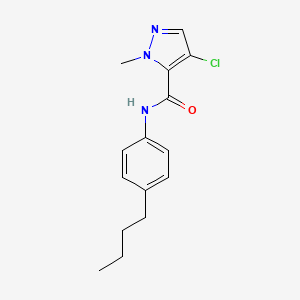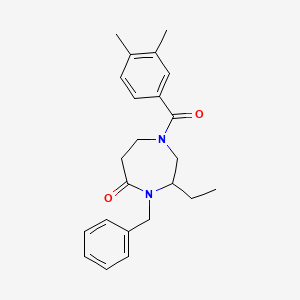![molecular formula C16H21ClFN3O2 B5348658 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5348658.png)
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. This compound is commonly referred to as CFTR corrector, as it has been found to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In
Wirkmechanismus
The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves the correction of the folding and trafficking of the this compound protein. In cystic fibrosis, the this compound protein is misfolded and does not reach the cell surface where it is needed for proper function. This compound correctors, such as this compound, bind to the misfolded protein and help it to fold correctly and reach the cell surface. This allows the this compound protein to function properly and improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
This compound has been shown to improve the function of the this compound protein in cell culture and animal models of cystic fibrosis. This compound has been found to increase the amount of this compound protein on the cell surface and increase the chloride transport activity of the protein. In addition, this compound has been shown to improve the symptoms of cystic fibrosis in animal models, including improved lung function and decreased mucus production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide in lab experiments is its ability to correct the function of the this compound protein. This compound has been extensively studied and has been found to be effective in cell culture and animal models of cystic fibrosis. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide. One direction is the development of more potent and selective this compound correctors. Another direction is the investigation of the combination of this compound correctors with other therapeutic agents for cystic fibrosis. Additionally, the safety and efficacy of this compound correctors, including this compound, in humans need to be further studied. Finally, the potential use of this compound correctors in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis, should be explored.
Synthesemethoden
The synthesis of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves several steps. The starting materials are 2-chloro-6-fluorobenzylamine and propionyl chloride. The reaction between these two compounds produces N-propyl-2-chloro-6-fluorobenzylacetamide. The next step involves the reaction of N-propyl-2-chloro-6-fluorobenzylacetamide with piperazine to produce this compound. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has been extensively studied for its potential as a therapeutic agent for cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the this compound protein, leading to the production of thick, sticky mucus in the lungs, pancreas, and other organs. This mucus can cause severe respiratory and digestive problems, and there is currently no cure for cystic fibrosis. This compound correctors, such as this compound, have the potential to correct the function of the this compound protein and improve the symptoms of cystic fibrosis.
Eigenschaften
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O2/c1-2-6-19-15(22)9-14-16(23)20-7-8-21(14)10-11-12(17)4-3-5-13(11)18/h3-5,14H,2,6-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIODOXOMUNEADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)

![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)